trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid
Overview
Description
trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid: is a complex organic compound with a unique structure that includes a cyclopentane ring, a heptanoic acid chain, and a phenyl group substituted with a hydroxyhexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid typically involves multiple steps, including the formation of the cyclopentane ring, the attachment of the heptanoic acid chain, and the substitution of the phenyl group with the hydroxyhexyl chain. Common synthetic routes may involve:
Cyclopentane Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.
Heptanoic Acid Chain Attachment: This step may involve the use of Grignard reagents or other organometallic compounds to attach the heptanoic acid chain to the cyclopentane ring.
Phenyl Group Substitution: The hydroxyhexyl chain can be introduced through nucleophilic substitution reactions, often using alkyl halides and strong bases.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyhexyl chain, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the cyclopentane ring, potentially converting it to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may be used as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways involving similar structures.
Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Medicine:
Pharmaceutical Research:
Industry:
Material Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyhexyl chain and the cyclopentane ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression.
Comparison with Similar Compounds
trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid analogs: Compounds with similar structures but different substituents on the phenyl group or variations in the cyclopentane ring.
Cyclopentane derivatives: Compounds with similar cyclopentane rings but different side chains or functional groups.
Phenyl-substituted acids: Compounds with phenyl groups substituted with various functional groups, such as hydroxy, alkyl, or halogen groups.
Uniqueness: The uniqueness of this compound lies in its specific combination of structural features, including the hydroxyhexyl chain, the cyclopentane ring, and the heptanoic acid chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
7-[(1R,2S)-2-[4-(1-hydroxyhexyl)phenyl]-5-oxocyclopentyl]heptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O4/c1-2-3-6-10-22(25)19-14-12-18(13-15-19)20-16-17-23(26)21(20)9-7-4-5-8-11-24(27)28/h12-15,20-22,25H,2-11,16-17H2,1H3,(H,27,28)/t20-,21-,22?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQKDOCUWFCMEJ-JAZPPYFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC=C(C=C1)C2CCC(=O)C2CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(C1=CC=C(C=C1)[C@H]2CCC(=O)[C@@H]2CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933407 | |
Record name | 7-{2-[4-(1-Hydroxyhexyl)phenyl]-5-oxocyclopentyl}heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20933407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148436-63-9 | |
Record name | AH 13205 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148436639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-{2-[4-(1-Hydroxyhexyl)phenyl]-5-oxocyclopentyl}heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20933407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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